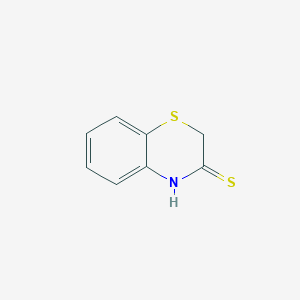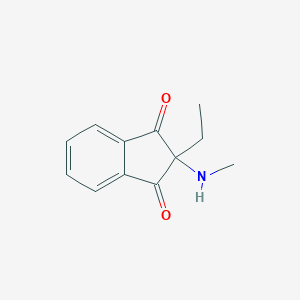
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-, also known as EMIDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- may reduce inflammation and pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- inhibits the production of prostaglandins and reduces the expression of COX-2 in human cells. In vivo studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- reduces inflammation and pain in animal models of arthritis and neuropathic pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to have insecticidal properties, causing paralysis and death in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term safety and toxicity.
Direcciones Futuras
There are several future directions for the study of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-. In medicine, further studies are needed to determine its efficacy and safety as a treatment for pain and inflammation-related disorders. In agriculture, further studies are needed to determine its efficacy and safety as a pesticide. In materials science, further studies are needed to explore its fluorescent properties and potential applications in the development of new materials. Additionally, further studies are needed to determine the long-term safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Métodos De Síntesis
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- can be synthesized through a multi-step process starting from indene-1,3-dione. The first step involves the reduction of indene-1,3-dione with sodium borohydride to produce 1,3-dihydroindene-2,3-dione. The second step involves the reaction of 1,3-dihydroindene-2,3-dione with ethyl chloroformate to produce ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione. The final step involves the reaction of ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione with methylamine to produce 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have fluorescent properties, making it a potential candidate for the development of new fluorescent materials.
Propiedades
Número CAS |
20915-57-5 |
|---|---|
Nombre del producto |
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
Clave InChI |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
SMILES canónico |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Otros números CAS |
20915-57-5 |
Números CAS relacionados |
23780-36-1 (hydrochloride) |
Sinónimos |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



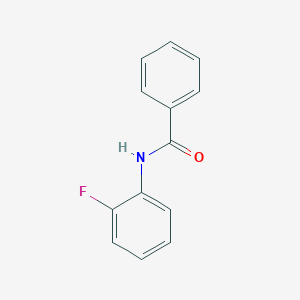
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
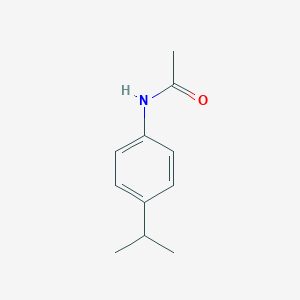

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

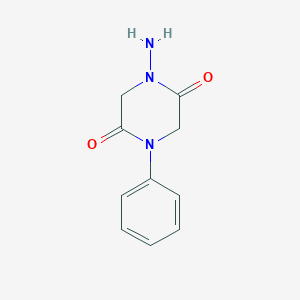
![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

